molecular formula C12H10BrNO B1283523 2-Benzyloxy-3-bromopyridine CAS No. 52200-49-4

2-Benzyloxy-3-bromopyridine

Cat. No. B1283523
CAS RN: 52200-49-4
M. Wt: 264.12 g/mol
InChI Key: RPBPHGSYVPJXKT-UHFFFAOYSA-N
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Description

The compound 2-Benzyloxy-3-bromopyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 2-Benzyloxy-3-bromopyridine, they do provide insights into the chemistry of related bromopyridine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 2-Benzyloxy-3-bromopyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a topic of interest in the field of organic chemistry. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 2-Benzyloxy-3-bromopyridine as well . Additionally, the hydrothermal synthesis of a 2-bromo-1,4-benzenedicarboxylate copper(II) complex suggests that brominated pyridine compounds can be incorporated into larger coordination complexes, potentially offering a pathway for the synthesis of 2-Benzyloxy-3-bromopyridine complexes .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be complex and is often studied using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, antipyrine derivatives with bromo substituents have been characterized to reveal the importance of hydrogen bonding and π-interactions in their solid-state structures . Similarly, the crystal structure of a 2-amino-5-bromopyridinium salt has been analyzed, showing significant hydrogen bonding and π-π interactions . These studies suggest that 2-Benzyloxy-3-bromopyridine may also exhibit interesting structural features due to the presence of the bromo substituent and the benzyloxy group.

Chemical Reactions Analysis

Bromopyridine derivatives participate in various chemical reactions. The bromination of benzylidene 2-pyridylhydrazone leads to the formation of a triazolo[4,3-a]pyridine derivative, indicating that bromopyridines can undergo cyclization reactions . The reaction of O-benzylidene sugars with N-bromosuccinimide to synthesize 2'-deoxyuridine derivatives demonstrates the utility of bromine as a reactive substituent in the modification of nucleosides . These examples provide insights into the types of chemical reactions that 2-Benzyloxy-3-bromopyridine might undergo, such as bromination and nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from spectroscopic and computational studies. DFT calculations and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are essential for understanding the reactivity and stability of these compounds . The synthesis and characterization of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, further illustrate the potential pharmaceutical applications of bromopyridine derivatives .

Scientific Research Applications

Alpha-Pyridylation of Chiral Amines

  • Application : Alpha-pyridylation technique for chiral amines using urea coupling, lithiation, and rearrangement.
  • Significance : Generation of quaternary stereogenic centers with high enantioselectivity.
  • Details : Involves palladium-catalyzed coupling with bromopyridines, leading to stereospecific and regiospecific transfer of the pyridyl group (Clayden & Hennecke, 2008).

Synthesis of 2-Substituted Piperazines

  • Application : Synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives.
  • Details : Achieved by direct alkylation with corresponding halides and diastereoselective substitution (Micouin et al., 1994).

Grignard Reaction for Pyridine Derivatives

  • Application : Synthesis of various pyridine derivatives via Grignard reaction.
  • Details : Reaction of bromopyridines with magnesium and other reagents, forming compounds like phenylmethyl-(2-pyridyl)-carbinol (Proost & Wibaut, 1940).

Benzylation of Alcohols

  • Application : Conversion of alcohols to benzyl ethers using a stable, neutral organic salt.
  • Details : The process involves warming and yields a wide range of alcohols (Poon & Dudley, 2006).

Synthesis of N-Aryl Uracils and Hypoxanthines

  • Application : Synthesis of 3-(2-pyridinyl)uracil and 1-(2-pyridinyl)hypoxanthines.
  • Details : Reaction of 1-benzyluracils with iodobenzene and bromopyridine in specific conditions (Maruyama et al., 1999).

Synthesis of Water-Soluble Phthalocyanines

  • Application : Synthesis of new phthalocyanines containing pyridinium hydrochloride fragments.
  • Details : Reaction of substituted phthalocyanines with bromopyridine, leading to water-soluble salts with distinct spectroscopic properties (Tolbin & Tomilova, 2007).

Structural Studies of Benzyloxy-Nitropyridine

  • Application : Experimental and theoretical investigation of the structure of 3-benzyloxy-2-nitropyridine.
  • Details : X-ray crystallography and computational methods reveal detailed structural insights (Sun et al., 2012).

Synthesis of Arylboronic Acids

  • Application : Efficient preparation of 3-pyridylboronic acid from bromopyridines.
  • Details : This protocol involves lithium-halogen exchange and has implications in arylboronic acid synthesis (Li et al., 2002).

Safety And Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“2-Benzyloxy-3-bromopyridine” is currently available for experimental and research use . Its potential applications and future directions are subject to ongoing research and development .

properties

IUPAC Name

3-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPHGSYVPJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563270
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-bromopyridine

CAS RN

52200-49-4
Record name 3-Bromo-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-2-hydroxypyridine (1.74 g, 10 mmol) was added to a suspension of NaH (440 mg of 60% dispersion in mineral oil, 11 mmol) in DMF (10 mL), and the resultant mixture was stirred at rt for 30 min. Benzyl bromide (1.3 mL, 11 mmol) was then added, and the reaction was stirred at rt overnight. It was then quenched by the addition of water, and the product extracted with ethyl acetate (2×50 mL). The extracts were combined, washed with 1N HCl solution, then dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by silica gel flash chromatography using hexanes to 100% ethyl acetate in hexanes as eluent to give the title compound as a colorless thick oil, (1.37 g, 52% yield). MS m/z 264, 266(MH+); 1H NMR (500 MHz, CDCl3) δ ppm 5.17 (s, 2 H) 6.05 (t, J=7.02 Hz, 1 H) 7.27–7.88 (m, 6 H) 7.70 (dd, J=7.17, 1.98 Hz, 1 H)
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YH Kim, YJ Kim, SY Chang, BT Kim… - Bulletin of the Korean …, 2007 - koreascience.kr
… of sodium hydride provided 2-benzyloxy-3-bromopyridine (5) or 2-benzyloxy-4-chloropyridine (7), respectively, in high yield (Scheme 1). With 2-benzyloxy-3-bromopyridine (5) in hand, …
Number of citations: 19 koreascience.kr
M Akazome, S Suzuki, Y Shimizu… - The Journal of Organic …, 2000 - ACS Publications
… n-Butyllithium (1.6 M in hexane, 2.0 mL, 3.2 mmol) was added dropwise to a stirred solution of 2-benzyloxy-3-bromopyridine (0.62 g, 2.3 mmol) in dry THF (10 mL) at −78 C under N 2 …
Number of citations: 22 pubs.acs.org
EF Maverick, PL Wash, DA Lightner - Acta Crystallographica Section …, 2001 - scripts.iucr.org
The isomers 3,3′-(1,2-ethynediyl)bis(2-pyridone), (I), and 6,6′-(1,2-ethynediyl)bis(2-pyridone), (II), were designed to form a hydrogen-bonded pair through alignment of their …
Number of citations: 5 scripts.iucr.org
K Scarbaci, V Troiano, R Ettari, A Pinto… - …, 2014 - Wiley Online Library
This paper describes the design, synthesis, and biological evaluation of peptidomimetic boronates as inhibitors of the 20S proteasome, a validated target in the treatment of multiple …
SC Berk, P Knochel, MCP Yeh - The Journal of Organic Chemistry, 1988 - ACS Publications
A general synthesis of highly functionalized benzylic zinc organometallics is described. The corre-sponding copper derivatives, formed by a transmetalation with CuCN-2LiCl, react in …
Number of citations: 107 pubs.acs.org
E Chong - 2014 - open.library.ubc.ca
The work described in this thesis focuses on the development of pyridine-derived group 4 and 5 complexes for application in the catalytic synthesis of selectively substituted amines. …
Number of citations: 2 open.library.ubc.ca
U de Montrdal, Q Montrdal - J. Org. Chem, 1988 - 140.122.142.231
A general synthesis of highly functionalized benzylic zinc organometallics is described. The corresponding copper derivatives, formed by a transmetalation with CuCN-2LiC1, react in …
Number of citations: 0 140.122.142.231
Y Ducharme, JD Wuest - The Journal of Organic Chemistry, 1988 - ACS Publications
Strong new hydrogen-bonding motifs can be created by using rigid spacers to link 2-pyridones in series. Asymmetric dipyridones like acetylene 5 have self-com-plementary arrays of …
Number of citations: 232 pubs.acs.org

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